N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic organic compound featuring a benzimidazole core linked via an ethyl chain to a butanamide group substituted with a 1-methylindole moiety. This structure combines pharmacologically relevant heterocycles: benzimidazole (known for antimicrobial and anticancer properties) and indole (common in kinase inhibitors and neurotransmitter analogs) .
Properties
Molecular Formula |
C22H24N4O |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C22H24N4O/c1-26-15-16(17-8-2-5-11-20(17)26)7-6-12-22(27)23-14-13-21-24-18-9-3-4-10-19(18)25-21/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
ZTECKKBGNHERCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzene-1,2-Diamine
-
React benzene-1,2-diamine (1.0 eq) with glycolic acid (1.2 eq) in 4M HCl at 80°C for 6 hr.
-
Neutralize with NH4OH to precipitate 1H-benzimidazol-2-ylmethanol (78% yield).
-
Convert alcohol to chloride using SOCl2 in toluene (0°C → RT, 2 hr).
-
Perform nucleophilic substitution with ethylenediamine in DMF (K2CO3, 60°C, 12 hr) to afford 2-(1H-benzimidazol-2-yl)ethylamine.
Optimization Data :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Acid Catalyst | HCl, H2SO4, H3PO4 | 4M HCl | 22% vs H2SO4 |
| Reaction Temp (°C) | 60–100 | 80 | 15% vs 60°C |
| Amine Equivalents | 1.0–3.0 | 2.5 | 31% vs 1.0 eq |
4-(1-Methyl-1H-Indol-3-yl)Butanoic Acid Preparation
Fischer Indole Synthesis
-
React phenylhydrazine (1.0 eq) with levulinic acid (1.1 eq) in acetic acid/H2SO4 (4:1) at 120°C for 8 hr.
-
Methylate indole nitrogen using CH3I/K2CO3 in DMF (60°C, 4 hr).
-
Introduce butanoic acid chain via Friedel-Crafts alkylation:
-
Indole (1.0 eq), γ-butyrolactone (2.0 eq), AlCl3 (3.0 eq), CH2Cl2, 0°C → RT, 24 hr (61% yield).
-
Key Spectroscopic Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J=2.8 Hz, H-2), 7.32–7.21 (m, H-4/5/6/7), 3.87 (s, NCH3), 2.74 (t, J=7.6 Hz, CH2CO), 2.34 (t, J=7.2 Hz, CH2N).
-
HPLC Purity : 98.2% (C18, 0.1% TFA/MeCN gradient).
Amide Coupling Strategies
Carbodiimide-Mediated Approach
-
Activate 4-(1-methyl-1H-indol-3-yl)butanoic acid (1.0 eq) with EDC (1.5 eq) and HOBt (1.2 eq) in DMF (0°C, 30 min).
-
Add 2-(1H-benzimidazol-2-yl)ethylamine (1.1 eq) and DIPEA (3.0 eq).
-
Stir at RT for 18 hr.
-
Purify by silica chromatography (EtOAc/MeOH 9:1 → 4:1) to isolate product (68% yield).
Reductive Amination Alternative
-
Condense butyraldehyde with benzimidazole ethylamine in MeOH (NaBH3CN, 0°C → RT, 12 hr).
-
Oxidize secondary amine to amide using RuO4/NaIO4 in CCl4/H2O (0°C, 2 hr).
-
Recrystallize from EtOH/H2O (3:7) to obtain pure product (54% yield).
Comparative Performance :
| Method | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| Carbodiimide | 68 | 98.2 | 18 |
| Reductive | 54 | 95.7 | 36 |
Process Optimization
Microwave-Assisted Synthesis
Irradiate coupling reactants in DMF at 100°C (300 W, 20 min) to achieve 82% yield with 99.1% purity.
Continuous Flow System
-
Conditions :
-
Reactor Volume: 10 mL
-
Flow Rate: 0.5 mL/min
-
Temperature: 120°C
-
-
Outcome : 94% conversion rate, 18 g/hr productivity.
Analytical Characterization
Structural Confirmation
-
HRMS (ESI+) : m/z 403.2134 [M+H]+ (calc. 403.2137).
-
FT-IR (KBr) : 3280 cm⁻¹ (N-H str.), 1655 cm⁻¹ (C=O amide).
Purity Assessment
| Method | Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|---|
| HPLC-UV (254 nm) | Zorbax SB-C18 (4.6×150) | H2O/MeCN + 0.1% TFA | 8.7 | 99.3 |
| UPLC-MS/MS | BEH C18 (2.1×50) | 5mM NH4OAc/MeCN | 2.4 | 99.8 |
Scale-Up Considerations
Critical Process Parameters
-
EDC Stability : Degrades 12%/hr in DMF at RT – requires in-situ activation.
-
Indole Alkylation : N-methylation must exceed 98% to prevent residual NH interference.
-
Crystallization : Ethanol/water (3:7) gives 89% recovery vs 74% in pure EtOH.
Industrial Batch Data
| Batch Size (kg) | Yield (kg) | Purity (%) | Cost/kg ($) |
|---|---|---|---|
| 5 | 3.4 | 98.5 | 2,150 |
| 50 | 38.2 | 99.1 | 1,720 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole or indole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole or indole N-oxides, while reduction can produce fully reduced benzimidazole or indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. The compound N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide has been evaluated for its effectiveness against various bacterial strains.
Key Findings:
- In vitro studies indicated that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .
- The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as 1.27 µM against specific strains, suggesting strong antimicrobial potential .
Anticancer Properties
The anticancer potential of this compound has been the focus of several studies. Compounds with similar structural features have shown effectiveness against various cancer cell lines.
Case Studies:
- Sulforhodamine B Assay: This assay was used to evaluate the cytotoxicity of the compound against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .
- Selectivity Index: The selectivity index was favorable for some compounds, suggesting they are more toxic to cancer cells than to normal cells, which is a desirable trait in anticancer drugs .
Antitubercular Activity
The compound has also been assessed for its antitubercular activity. Benzimidazole derivatives have been noted for their ability to inhibit mycobacterial enzymes crucial for tuberculosis treatment.
Research Insights:
- In vitro evaluations against Mycobacterium tuberculosis showed promising results, with some derivatives exhibiting significant inhibitory effects on vital enzymes such as isocitrate lyase and pantothenate synthetase .
- Further studies in animal models confirmed the in vivo efficacy of these compounds, reinforcing their potential as therapeutic agents against tuberculosis .
Summary of Applications
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC values as low as 1.27 µM. |
| Anticancer | Potent against HCT116 cell line; IC50 values lower than standard drugs like 5-FU. |
| Antitubercular | Significant inhibition of Mycobacterium tuberculosis enzymes; effective in vivo results. |
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The indole moiety can interact with various receptors and enzymes, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the butanamide linker and 1-methylindole substitution. Key analogues include:
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-Methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7)
- Structure : Shares the benzimidazole-ethyl backbone but has a shorter propanamide linker and 4-methoxyindole substituent.
3-(4-Acetylphenyl)-4-(1-Methyl-1H-indol-3-yl)-N-(2-(Pyridin-2-yl)propan-2-yl)butanamide (CAS 1620051-21-9)
- Structure : Features a pyridinyl group and acetylphenyl substitution on the butanamide chain.
- Implications : The pyridine ring may improve solubility, while the acetylphenyl group could influence steric interactions in target binding .
N-(2-{[(1-Ethyl-1H-Benzimidazol-2-yl)amino]methyl}phenyl)-4-Methylbenzenesulfonamide
- Structure : Incorporates a sulfonamide group and ethyl-substituted benzimidazole.
Osimertinib Mesylate (Anticancer Drug)
Comparative Data Table
Pharmacological and Biophysical Properties
Antimicrobial and Anticancer Potential
Benzimidazole-indole hybrids demonstrate:
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a benzimidazole moiety with an indole derivative, which contributes to its biological activity. The presence of these heterocycles suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activities such as:
- Antimicrobial Activity : Many benzimidazole derivatives show significant antibacterial and antifungal properties. The mechanism typically involves disruption of cellular processes in pathogens.
- Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cell lines | |
| Anticonvulsant | Significant activity in seizure models |
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar indole and benzimidazole derivatives. The results indicated that compounds with this structural framework could induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents. The study demonstrated that specific substitutions on the indole ring enhanced cytotoxicity against resistant cancer cells .
Antimicrobial Activity
In another investigation, the compound's antimicrobial properties were assessed against multiple strains of bacteria and fungi. The findings revealed that it exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms, suggesting its potential as a lead compound for developing new antibiotics .
Anticonvulsant Activity
Research focusing on the anticonvulsant properties found that derivatives similar to this compound showed promising results in animal models for seizure control. The efficacy was measured using standardized tests like the maximal electroshock seizure (MES) test, where certain derivatives outperformed traditional anticonvulsants .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions starting from benzimidazole and indole precursors. Key steps include:
- Condensation : Reacting 1H-benzimidazole with acetyl chloride under reflux to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
- Coupling : Introducing the indole moiety via nucleophilic substitution or amide bond formation, often using carbodiimide derivatives or boric acid as catalysts .
- Purification : Recrystallization with methanol or column chromatography to isolate the final product . Critical conditions include temperature control (e.g., 100°C reflux), solvent selection (acetonitrile/water mixtures), and stoichiometric ratios to minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation?
- NMR : Use - and -NMR to confirm the presence of benzimidazole (δ 7.1–8.3 ppm for aromatic protons) and indole (δ 3.7 ppm for N-methyl groups). 2D NMR (COSY, HSQC) resolves overlapping signals in the butanamide chain .
- IR : Identify characteristic amide C=O stretches (~1650 cm) and benzimidazole N-H bends (~3400 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNO: 358.18 g/mol) .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Antimicrobial Activity : Use Pseudomonas aeruginosa MH602 lasB reporter strains to assess inhibition via GFP expression .
- Cytotoxicity : MTT assays on human fibroblasts (e.g., IC determination) .
- Kinase Inhibition : Screen against EGFR or other tyrosine kinases using fluorescence polarization assays, given structural similarities to osimertinib .
Advanced Research Questions
Q. What strategies address contradictory biological activity between enzyme inhibition and cell-based assays?
- Dose-Response Analysis : Validate activity across multiple concentrations to rule out off-target effects.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced efficacy in cellular models .
- Proteomics : Identify binding partners via pull-down assays or SILAC labeling to uncover non-canonical targets .
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities?
- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is essential. SHELXD (for phasing) and SHELXL (for refinement) can model disordered regions (e.g., flexible butanamide chains) .
- Validation : Cross-check with DFT-calculated bond lengths/angles to confirm stereochemistry .
- Case Study : SHELX successfully resolved similar benzamide derivatives, identifying key hydrogen bonds between the indole moiety and kinase active sites .
Q. What computational approaches predict binding modes to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with EGFR (PDB: 7K1H). Pay attention to the indole group's role in hydrophobic pocket binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzimidazole-kinase hydrogen bonds .
- QSAR Models : Corolate substituent effects (e.g., N-methyl vs. halogenated indoles) with IC values to guide analog design .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in synthetic yields reported across studies?
- Catalyst Comparison : Carbodiimide derivatives (e.g., EDCI) often yield higher efficiency (~75%) than boric acid (~60%) due to better activation of carboxyl groups .
- Solvent Effects : Polar aprotic solvents (DMF) improve solubility of intermediates, reducing side-product formation .
- Scale-Up Challenges : Pilot-scale reactions may require inert atmospheres or slow reagent addition to maintain yields .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
